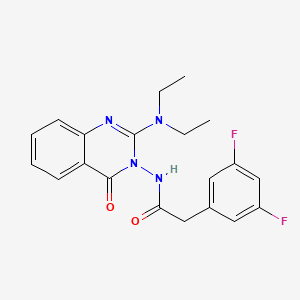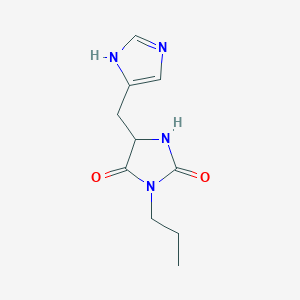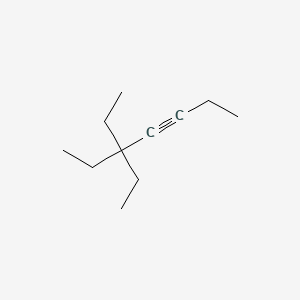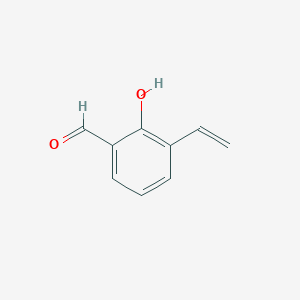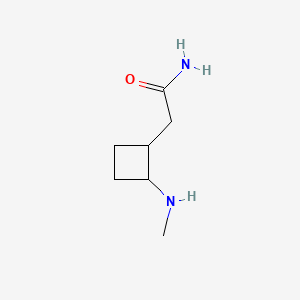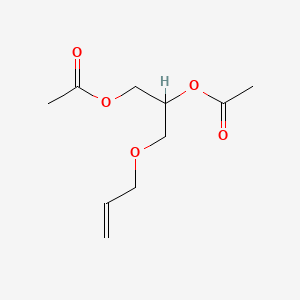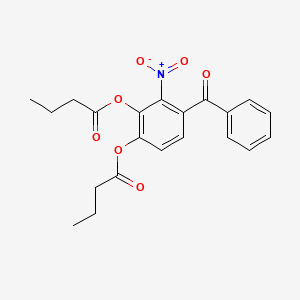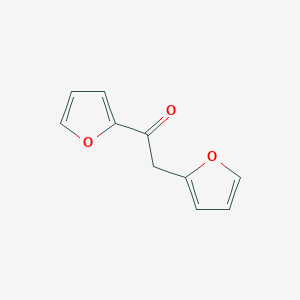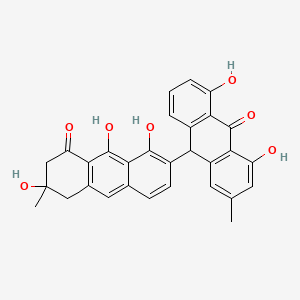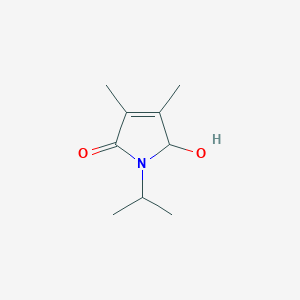
5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- is a heterocyclic compound that belongs to the class of γ-lactams. This compound is characterized by its unique structure, which includes a pyrrol-2-one core with various substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reductive cyclization is a common method used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, nitroolefins, and 1,3-diketones. Reaction conditions often involve the use of bases, reductive agents, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrol-2-one derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic activity and antimicrobial properties.
Medicine: It is of interest in drug development due to its potential anti-cancer and anti-malarial activities.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and γ-lactams, such as:
- 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-PYRROL-2-ONE, 1,5-DIHYDRO-5-HYDROXY-3,4-DIMETHYL-1-(1-METHYLETHYL)- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-hydroxy-3,4-dimethyl-1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)10-8(11)6(3)7(4)9(10)12/h5,8,11H,1-4H3 |
Clé InChI |
SLPXSFJVPUYLDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C1O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

